3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine
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Overview
Description
3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and pyridine moieties in its structure suggests it may exhibit unique chemical and biological properties.
Mechanism of Action
Target of Action
It is known that pyrazoles, a class of compounds to which this molecule belongs, are versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
It is known that pyrazoles are often used as precursors in the synthesis of condensed heterocyclic systems . For instance, 3(5)-aminopyrazoles are largely explored as precursors in the synthesis of pyrazolo[1,5-a]pyrimidines .
Result of Action
The structure of pyrazoles can translate into changes in properties, influencing their biological activities .
Action Environment
The reactivity of pyrazoles can be influenced by the presence of different functional groups and the ph of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Dimethylsulfamoylamino Group: This step involves the reaction of the pyrazole intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Formation of the Pyridine Ring: The final step involves the cyclization of the intermediate with a suitable pyridine precursor under conditions that promote ring closure, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(Aminomethyl)-1-methylpyrazol-3-yl]pyridine
- 3-[5-(Hydroxymethyl)-1-methylpyrazol-3-yl]pyridine
- 3-[5-(Methylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine
Uniqueness
3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine is unique due to the presence of the dimethylsulfamoylamino group, which may confer distinct chemical and biological properties compared to similar compounds. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
3-[5-[(dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-16(2)20(18,19)14-9-11-7-12(15-17(11)3)10-5-4-6-13-8-10/h4-8,14H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYFVBPAXSYNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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